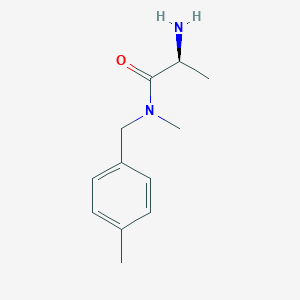

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-4-6-11(7-5-9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYFPMBEMRMJDQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN(C)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide typically involves the reaction of (S)-2-amino-propionamide with N-methyl-4-methyl-benzylamine under specific reaction conditions. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions where the amino or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced amide compounds.

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Synthesis :

- (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide is utilized as an intermediate in the synthesis of various bioactive compounds. Its unique functional groups facilitate the formation of diverse chemical structures, which are essential in drug development.

-

Potential Pharmacological Agent :

- Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors, potentially leading to therapeutic effects. Studies employing molecular docking and biochemical assays have demonstrated its ability to bind to these targets, influencing their activity.

-

Chiral Selectivity :

- The stereochemistry of this compound enhances its selectivity in biological systems, making it a valuable candidate for developing chiral drugs that require specific enantiomeric forms for efficacy.

Biochemical Research Applications

-

Enzyme Inhibition Studies :

- The compound's interactions with enzymes have been studied extensively. It has shown promise in modulating enzyme activities, which could lead to advancements in understanding metabolic pathways and disease mechanisms.

-

Molecular Docking Studies :

- Computational studies using molecular docking techniques have provided insights into how this compound binds to various receptors and enzymes, aiding in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 4-methylbenzyl group in the target compound increases hydrophobicity compared to the 4-chloro (polar) and 4-methoxy (polar, hydrogen-bonding) analogs .

- Electronic Effects: Electron-withdrawing groups (Cl, NO₂) enhance reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions, as seen in analogs like and .

Biological Activity

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide is a chiral amino acid derivative notable for its potential biological activity. This compound features a unique combination of functional groups, including an amino group, a methyl group, and a propionamide moiety, which contribute to its interactions with various biological targets. The compound's molecular formula is C12H17N2O, with a molar mass of 192.26 g/mol.

Chemical Structure and Properties

The stereochemistry of this compound plays a crucial role in its biological activity. The (S) configuration influences how the compound interacts with enzymes and receptors, potentially leading to significant pharmacological effects. Its structural characteristics allow it to participate in various biochemical reactions, making it a candidate for further research in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, influencing their activity and potentially leading to therapeutic effects.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, indicating its potential as an antibacterial agent.

- Pharmacological Applications : Its unique functional groups facilitate binding to biological targets, making it a candidate for drug development.

1. Enzyme Interaction Studies

Studies utilizing molecular docking techniques have demonstrated that this compound can bind to specific sites on enzymes, altering their catalytic activity. For instance:

- Targeted Enzymes : Research has focused on its interaction with enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Mechanism of Action : Investigations into the compound's mechanism of action reveal that it may act as an inhibitor or modulator depending on the target enzyme.

2. Antimicrobial Activity

Research has explored the antimicrobial properties of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings indicate that the compound may be effective against certain Gram-positive and Gram-negative bacteria, warranting further investigation into its potential as an antimicrobial agent.

3. Toxicity Studies

Safety assessments have been conducted to evaluate the toxicity of this compound:

- Cell Viability Assays : Preliminary results indicate low toxicity towards human cell lines, suggesting that the compound may have a favorable safety profile for therapeutic use.

- Mutagenicity Testing : Testing in model organisms such as Drosophila melanogaster has shown no significant mutagenic effects, further supporting its potential as a safe pharmacological agent.

Conclusion and Future Directions

This compound exhibits promising biological activity through its interactions with various molecular targets. Its unique structural features and favorable safety profile make it a valuable candidate for further research in drug development. Future studies should focus on:

- Detailed Mechanistic Studies : To elucidate the specific pathways influenced by this compound.

- In Vivo Efficacy Testing : To assess its therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced efficacy and specificity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing enantiomerically pure (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated reactions or asymmetric catalysis. For example, tert-butanesulfinamide-based auxiliaries are effective for α-branched amines (as demonstrated in asymmetric propargylamine synthesis) . Post-synthetic steps may include deprotection and amidation. Ensure reaction conditions (e.g., solvent, temperature) are optimized to minimize racemization. Purity should be confirmed via chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) .

Q. How can the structural integrity and enantiomeric purity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare H and C NMR shifts with computed spectra (DFT methods like B3LYP/6-31G*) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight .

- Chiral chromatography : Retention time alignment with a known (S)-enantiomer standard .

- X-ray crystallography : Definitive stereochemical confirmation via single-crystal diffraction (e.g., orthorhombic P222 space group observed in related propionamides) .

Q. What analytical techniques are suitable for assessing impurities in bulk synthesis?

- Methodological Answer :

- HPLC-UV/DAD : Reverse-phase C18 columns (e.g., 5 μm, 150 × 4.6 mm) with gradient elution (ACN/HO + 0.1% TFA) to resolve byproducts .

- LC-MS/MS : Identify trace impurities via fragmentation patterns .

- Karl Fischer titration : Quantify residual solvents (e.g., EtOH, DMF) .

Advanced Research Questions

Q. How can bivalent ligands incorporating this compound be designed for receptor interaction studies?

- Methodological Answer : Linkers (e.g., polyethylene glycol, alkyl chains) can bridge the compound to peptide motifs (e.g., enkephalin derivatives) to target opioid receptors. Fluorinated analogs may enhance metabolic stability (e.g., CF groups at para positions improve δ-opioid receptor affinity) . Validate binding via radioligand displacement assays (e.g., [H]DAMGO for μ-opioid receptors) .

Q. What experimental design is recommended for evaluating cytotoxicity in cancer cell lines?

- Methodological Answer :

- Cell lines : Use diverse panels (e.g., HL-60, HepG2, A549) to assess tissue-specific effects .

- Dosage : Test a logarithmic concentration range (1 nM–100 μM) over 48–72 hours.

- Controls : Include cisplatin (positive control) and vehicle (DMSO <0.1%) .

- Statistical analysis : Two-way ANOVA with Dunnett’s post-hoc test (GraphPad Prism) to compare IC values across cell lines .

Q. How can structure-activity relationship (SAR) studies optimize substituents for CB2 receptor affinity?

- Methodological Answer :

- Substituent variation : Test halogen (Cl, F), sulfonyl, and trifluoromethyl groups at the benzyl or amide positions .

- In vitro assays : Competitive binding assays using [H]CP-55,940 in CB2-transfected HEK293 membranes.

- Data interpretation : Correlate logP values (calculated via ChemDraw) with Ki values to identify lipophilicity thresholds for activity .

Q. How should contradictory data in receptor binding assays be resolved?

- Methodological Answer :

- Replicate experiments : Ensure n ≥ 3 with fresh ligand batches to rule out degradation.

- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition for GPCRs) .

- Molecular docking : Use Schrödinger Suite or AutoDock to model binding poses and identify steric clashes or hydrogen-bond mismatches .

Q. What computational tools can predict physicochemical properties for preclinical profiling?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.